24-Homo-1,25-dihydroxyvitamin D3 is a novel [vitamin D] analogue.
Related Compounds
1,25-Dihydroxyvitamin D3
Compound Description: 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) is the hormonally active form of vitamin D3. It plays a crucial role in calcium homeostasis by regulating calcium absorption in the intestine and calcium mobilization from bone. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It also exhibits activity in cell differentiation, notably inducing differentiation of human promyelocytic leukemia cells (HL-60) into monocytes. [] The compound exerts its biological effects by binding to the vitamin D receptor (VDR). [, ]
Relevance: 1,25-Dihydroxyvitamin D3 serves as the parent compound for 24-Homo-1,25-dihydroxyvitamin D3, the latter differing by a single carbon extension in the side chain. This structural modification leads to significant changes in biological activity, with 24-Homo-1,25-dihydroxyvitamin D3 demonstrating greater potency in inducing HL-60 cell differentiation while displaying reduced calcium-mobilizing activity compared to 1,25-Dihydroxyvitamin D3. []
Δ22-24-Homo-1,25-dihydroxyvitamin D3
Compound Description: Δ22-24-Homo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3. Like its parent compound and 24-homo-1,25-dihydroxyvitamin D3, this analog can induce the differentiation of HL-60 cells into monocytes. [] It also exhibits activity in regulating calcium homeostasis in vivo. []
Relevance: Δ22-24-Homo-1,25-dihydroxyvitamin D3 is structurally related to 24-Homo-1,25-dihydroxyvitamin D3 by the presence of a double bond between carbons 22 and 23 in its side chain. Despite this structural difference, both compounds show similar potency in inducing HL-60 cell differentiation, suggesting that the double bond at the 22nd position does not significantly impact this specific biological activity. []
26-Homo-1,25-dihydroxyvitamin D3
Relevance: 26-Homo-1,25-dihydroxyvitamin D3 is structurally analogous to 24-Homo-1,25-dihydroxyvitamin D3, with both having an additional carbon in the side chain compared to 1,25-dihydroxyvitamin D3. The key difference lies in the position of the additional carbon, with 26-Homo-1,25-dihydroxyvitamin D3 having it at the 26th position instead of the 24th. This positional difference in the side chain modification leads to divergent effects on calcium mobilization, highlighting the structure-activity relationship of vitamin D analogs. []
Δ22-26-Homo-1,25-dihydroxyvitamin D3
Compound Description: Δ22-26-Homo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3 characterized by an extra carbon atom at the 26th position of the side chain and a double bond between carbons 22 and 23. Similar to 24-homo-1,25-dihydroxyvitamin D3, this analog is more potent than the natural hormone in inducing differentiation of HL-60 cells in vitro. []
Relevance: Δ22-26-Homo-1,25-dihydroxyvitamin D3 shares structural similarities with 24-Homo-1,25-dihydroxyvitamin D3, both having an additional carbon in their side chains. This structural feature contributes to their increased potency in inducing HL-60 cell differentiation compared to the natural hormone, 1,25-dihydroxyvitamin D3. []
24,24-Dihomo-1,25-dihydroxyvitamin D3
Compound Description: 24,24-Dihomo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3 with two extra carbons at the 24th position of the side chain. In contrast to 24-homo-1,25-dihydroxyvitamin D3, this analog does not induce differentiation of HL-60 cells in vitro and is inactive in stimulating bone resorption in vitro. [, ]
Relevance: 24,24-Dihomo-1,25-dihydroxyvitamin D3 is closely related to 24-Homo-1,25-dihydroxyvitamin D3, differing by only one carbon atom in the side chain. Despite this minor structural variation, their biological activities diverge significantly. While 24-Homo-1,25-dihydroxyvitamin D3 is a potent inducer of HL-60 cell differentiation, 24,24-Dihomo-1,25-dihydroxyvitamin D3 lacks this activity, highlighting the importance of side-chain length for biological activity in vitamin D analogs. [, ]
Δ22-24,24,24-Trihomo-1,25-dihydroxyvitamin D3
Compound Description: Δ22-24,24,24-Trihomo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3 characterized by three extra carbon atoms at the 24th position of the side chain and a double bond between carbons 22 and 23. While this analog can induce differentiation of HL-60 cells into monocytes, it is not any more potent than 1,25-dihydroxyvitamin D3. [, ] Similar to 24,24-dihomo-1,25-dihydroxyvitamin D3, this analog is inactive in stimulating bone resorption in vitro. []
Relevance: Δ22-24,24,24-Trihomo-1,25-dihydroxyvitamin D3 is structurally related to 24-Homo-1,25-dihydroxyvitamin D3 through the addition of two carbon atoms at the 24th position of the side chain in addition to the double bond between carbons 22 and 23. This structural modification diminishes the compound's potency in inducing HL-60 cell differentiation compared to 24-Homo-1,25-dihydroxyvitamin D3, demonstrating that excessive elongation of the side chain can negatively impact this specific activity. [, ]
Overview
24-Homo-1,25-dihydroxyvitamin D3 is a synthetic analog of 1,25-dihydroxyvitamin D3, the active form of vitamin D in the human body. This compound is notable for its enhanced biological activity and potential therapeutic applications, particularly in bone health and cancer treatment. The structural modifications in 24-homo-1,25-dihydroxyvitamin D3 allow it to exhibit different pharmacological properties compared to its parent compound.
Classification
24-Homo-1,25-dihydroxyvitamin D3 belongs to the class of vitamin D analogs. It is specifically categorized as a secosteroid due to its steroid-like structure with a broken ring. This compound is part of a broader category of vitamin D derivatives that are being explored for their therapeutic potential in various medical conditions.
Synthesis Analysis
Methods
The synthesis of 24-homo-1,25-dihydroxyvitamin D3 involves several key steps:
Starting Material: The synthesis typically begins with 7-dehydrocholesterol.
Chemical Modifications: The compound undergoes hydroxylation at specific carbon positions to introduce functional groups that enhance its biological activity.
Purification: After synthesis, the product is purified using chromatographic techniques to ensure that it meets the required purity standards for biological testing.
Technical Details
The synthesis can be complex and may involve multiple steps including:
Hydroxylation: Introducing hydroxyl groups at the C-1 and C-25 positions.
Side Chain Modifications: Altering the side chain structure at C-24 to improve potency and reduce calcemic effects compared to natural vitamin D.
Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of 24-homo-1,25-dihydroxyvitamin D3 features a modified side chain at the 24 position compared to 1,25-dihydroxyvitamin D3. This modification is crucial for altering its biological activity.
Data
Molecular Formula: C27H44O3
Molecular Weight: Approximately 416.64 g/mol
Structural Features: The compound retains the core steroid structure typical of vitamin D derivatives while incorporating specific hydroxyl groups that enhance its receptor binding affinity.
Chemical Reactions Analysis
Reactions
24-Homo-1,25-dihydroxyvitamin D3 participates in various biochemical reactions:
Binding to Vitamin D Receptors: It binds to vitamin D receptors in target tissues, influencing gene expression related to calcium metabolism and bone health.
Metabolism: The compound is subject to metabolic degradation by enzymes such as CYP24A1, which hydroxylates it further, affecting its bioavailability and activity.
Technical Details
The metabolic pathways for 24-homo-1,25-dihydroxyvitamin D3 are similar to those of other vitamin D compounds but can differ significantly due to structural modifications that affect enzyme interactions.
Mechanism of Action
Process
The mechanism by which 24-homo-1,25-dihydroxyvitamin D3 exerts its effects involves:
Receptor Activation: Upon binding to vitamin D receptors in target cells (such as osteoblasts), it activates signaling pathways that regulate calcium homeostasis and bone remodeling.
Gene Regulation: The activated receptor complex influences the transcription of genes involved in calcium absorption and bone formation.
Data
Experimental studies indicate that this analog exhibits enhanced potency compared to 1,25-dihydroxyvitamin D3 in promoting differentiation of certain cell types involved in bone metabolism .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a white crystalline powder.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Properties
Stability: The compound is stable under standard laboratory conditions but may degrade under prolonged exposure to light or heat.
pH Sensitivity: Its activity can be influenced by pH levels in biological systems.
Relevant Data or Analyses
Studies have shown that modifications at the C-24 position significantly affect both the pharmacokinetics and pharmacodynamics of this compound .
Applications
Scientific Uses
24-Homo-1,25-dihydroxyvitamin D3 has potential applications in:
Bone Health Research: Investigated for its ability to enhance bone resorption and formation processes.
Cancer Treatment: Shows promise as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines .
Therapeutic Development: Being studied as a possible treatment for conditions related to vitamin D deficiency or resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vernakalant is an alcohol and a member of phenols. Vernakalant was developed by Cardiome Pharma as as an antiarrhythmic drug intended for rapid conversion of atrial fibrillation to sinus rhythm. It acts as an atypical class III antiarrhythmic drug that potentiates its effect in higher heart rates. Intravenous formulation was approved in Europe in September 2010 as Brinavess and in Canada in April 2017. It is an investigational drug under regulatory review by FDA.